4-(Tert-butoxycarbonylmethyl)benzoic acid
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Overview
Description
4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, featuring a tert-butoxy group and an oxoethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid typically involves the esterification of benzoic acid derivatives followed by the introduction of the tert-butoxy group. One common method involves the reaction of 4-carboxybenzaldehyde with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester intermediate. Subsequent hydrolysis of the ester yields the desired 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The oxoethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
- 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 3-((1-(tert-Butoxycarbonyl)piperidin-3-yl)oxy)propanoic acid
Uniqueness
4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the tert-butoxy and oxoethyl groups allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H16O4 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-4-6-10(7-5-9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
InChI Key |
BSGZHYIRZWPADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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